molecular formula C9H11N5 B1269165 6-(pyrrolidin-1-yl)-9H-purine CAS No. 1928-89-8

6-(pyrrolidin-1-yl)-9H-purine

Cat. No.: B1269165
CAS No.: 1928-89-8
M. Wt: 189.22 g/mol
InChI Key: IQSRNEOAVVBNGN-UHFFFAOYSA-N
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Description

6-(pyrrolidin-1-yl)-9H-purine is a heterocyclic compound that features a pyrrolidine ring attached to a purine base. Purines are a class of organic compounds that are widely recognized for their role in the structure of nucleotides, which are the building blocks of DNA and RNA. The incorporation of a pyrrolidine ring into the purine structure can significantly alter the compound’s chemical properties and biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyrrolidin-1-yl)-9H-purine typically involves the nucleophilic substitution of a halogenated purine derivative with pyrrolidine. One common method is the reaction of 6-chloropurine with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(pyrrolidin-1-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the purine ring or the pyrrolidine moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the purine ring.

Scientific Research Applications

6-(pyrrolidin-1-yl)-9H-purine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with nucleic acids and proteins, making it relevant in the field of molecular biology.

    Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    6-(piperidin-1-yl)-9H-purine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    6-(morpholin-1-yl)-9H-purine: Contains a morpholine ring, which introduces different electronic and steric properties.

    6-(azepan-1-yl)-9H-purine: Features an azepane ring, which affects the compound’s conformational flexibility and biological activity.

Uniqueness

6-(pyrrolidin-1-yl)-9H-purine is unique due to the specific electronic and steric effects imparted by the pyrrolidine ring. These effects can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds with different ring structures.

Properties

IUPAC Name

6-pyrrolidin-1-yl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-2-4-14(3-1)9-7-8(11-5-10-7)12-6-13-9/h5-6H,1-4H2,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSRNEOAVVBNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353874
Record name 6-(pyrrolidin-1-yl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1928-89-8
Record name NSC518429
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(pyrrolidin-1-yl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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